molecular formula C4H4N6S2 B1682960 4,4'-DI(1,2,3-Triazolyl) disulfide hydrate CAS No. 6440-09-1

4,4'-DI(1,2,3-Triazolyl) disulfide hydrate

Cat. No. B1682960
CAS RN: 6440-09-1
M. Wt: 200.3 g/mol
InChI Key: NLSOBKJRPPRVSB-UHFFFAOYSA-N
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Description

4,4’-DI(1,2,3-Triazolyl) disulfide hydrate, also known as 4,4’-Dithiobis (1,2,3-triazole), is a chemical compound with the molecular formula C4H4N6S2 . It has a molecular weight of 200.3 g/mol . The compound is also known by other names such as 4,4’-Di (1,2,3-triazolyl) Disulfide TD-3 .


Molecular Structure Analysis

The IUPAC name for this compound is 4-(2H-triazol-4-yldisulfanyl)-2H-triazole . The InChI string representation is InChI=1S/C4H4N6S2/c1-3(7-9-5-1)11-12-4-2-6-10-8-4/h1-2H, (H,5,7,9) (H,6,8,10) . The canonical SMILES representation is C1=NNN=C1SSC2=NNN=C2 .


Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It has a predicted boiling point of 509.2±25.0 °C and a predicted density of 1.83±0.1 g/cm3 . The compound has a topological polar surface area of 134 Ų .

Scientific Research Applications

  • Catalytic Synthesis

    • 1,2,3-triazoles are a functional heterocyclic core that has been at the center of modern organic chemistry .
    • They are used in the development of new catalytic and eco-compatible approaches .
    • The main developments have been based on the preparation of diverse compounds with an eye on the regioselectivity .
  • Medicinal Chemistry

    • Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
    • They are also important in organocatalysis, agrochemicals, and materials science .
  • Materials Science

    • 1,2,3-triazoles have found broad applications in materials science .
    • They are used in the synthesis of diverse novel bioactive molecules .
  • Agrochemicals

    • The synthesis of 1,4-disubstituted 1,2,3-triazoles has attracted significant attention due to their diverse applications in agrochemicals .
  • Organic Synthesis

    • 1,2,3-triazoles have found broad applications in organic synthesis .
    • They are used in the construction of diverse novel bioactive molecules .
  • Bioconjugation and Chemical Biology

    • 1,2,3-triazoles have found broad applications in bioconjugation and chemical biology .
    • They are used in the synthesis of diverse novel bioactive molecules .
  • Pharmaceuticals

    • Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .
  • Supramolecular Chemistry

    • 1,2,3-Triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in supramolecular chemistry .
  • Polymer Chemistry

    • 1,2,3-Triazoles have found broad applications in polymer chemistry .
  • Fluorescent Imaging

    • 1,2,3-Triazoles have found broad applications in fluorescent imaging .
  • Industry

    • 1,2,3-Triazoles are indispensable for life as they are part of essential building blocks like amino acids, nucleotides, etc .
  • Organocatalysis

    • 1,2,3-Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities. These are also important in organocatalysis .
  • Antiviral Agents

    • 1,2,3-triazoles have attracted a big interest in medicinal chemistry for their various biological activities and diverse properties .
    • They have been used in the development of novel effective antiviral agents .
    • One of the best-known examples of nucleoside analogs is ribavirin, known for its broad spectrum of antiviral activity against many DNA and RNA viruses .
  • Green Chemistry

    • The synthesis of 1,4-disubstituted 1,2,3-triazoles has attracted significant attention due to their diverse applications in medicinal chemistry, materials science, and agrochemicals .
    • This aligns with the principles of green chemistry .
  • Antifungal Activities

    • Discovery of antifungal activities of azole derivatives led to the invention of fluconazole, itraconazole, voriconazole, posaconazole, efinaconazole, etc .
  • Antimicrobial Activities

    • 1,2,3-triazoles and their derivatives have significant antimicrobial activities .
  • Anti-HIV Activities

    • 1,2,3-triazoles and their derivatives have significant anti-HIV activities .
  • Antimalarial Activities

    • 1,2,3-triazoles and their derivatives have significant antimalarial activities .

Safety And Hazards

The compound is known to cause skin irritation .

properties

IUPAC Name

4-(2H-triazol-4-yldisulfanyl)-2H-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6S2/c1-3(7-9-5-1)11-12-4-2-6-10-8-4/h1-2H,(H,5,7,9)(H,6,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSOBKJRPPRVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1SSC2=NNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629531
Record name 4,4'-Disulfanediylbis(2H-1,2,3-triazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-DI(1,2,3-Triazolyl) disulfide hydrate

CAS RN

6440-09-1
Record name 4,4'-Disulfanediylbis(2H-1,2,3-triazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Di(1,2,3-triazolyl) Disulfide Hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-DI(1,2,3-Triazolyl) disulfide hydrate
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Reactant of Route 5
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Reactant of Route 6
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